1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene
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Overview
Description
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene: is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound features a bromine atom and an isopropoxy group attached to a cyclononene ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene typically involves the following steps:
Formation of Cyclononene: The starting material, cyclononene, can be synthesized through the hydrogenation of cyclononyne.
Bromination: The cyclononene is then subjected to bromination using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the desired position.
Isopropylation: The final step involves the introduction of the isopropoxy group. This can be achieved by reacting the brominated cyclononene with isopropanol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and cyclononene in industrial reactors.
Efficient Isopropylation: Utilizing continuous flow reactors for the isopropylation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of cyclononane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 9-[(propan-2-yl)oxy]cyclonon-1-ene derivatives with different functional groups.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of cyclononane derivatives.
Scientific Research Applications
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other biochemical processes depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-9-[(propan-2-yl)oxy]cyclooct-1-ene
- 1-Bromo-9-[(propan-2-yl)oxy]cyclodec-1-ene
- 1-Chloro-9-[(propan-2-yl)oxy]cyclonon-1-ene
Uniqueness
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene is unique due to its specific ring size and the presence of both a bromine atom and an isopropoxy group. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
60996-42-1 |
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Molecular Formula |
C12H21BrO |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-9-propan-2-yloxycyclononene |
InChI |
InChI=1S/C12H21BrO/c1-10(2)14-12-9-7-5-3-4-6-8-11(12)13/h8,10,12H,3-7,9H2,1-2H3 |
InChI Key |
XMNQMPMUQOUHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCCCC=C1Br |
Origin of Product |
United States |
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